molecular formula C13H8ClNO3 B5888727 benzo-1,4-quinone O-(2-chlorobenzoyl)oxime

benzo-1,4-quinone O-(2-chlorobenzoyl)oxime

Cat. No. B5888727
M. Wt: 261.66 g/mol
InChI Key: VTIFQUUALUCMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo-1,4-quinone O-(2-chlorobenzoyl)oxime is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoquinone and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of benzo-1,4-quinone O-(2-chlorobenzoyl)oxime is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
Benzo-1,4-quinone O-(2-chlorobenzoyl)oxime has been shown to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species (ROS). Additionally, this compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using benzo-1,4-quinone O-(2-chlorobenzoyl)oxime in lab experiments is its potent anticancer activity. However, this compound has some limitations, including its low solubility in water and its potential toxicity towards normal cells.

Future Directions

There are several future directions for the research on benzo-1,4-quinone O-(2-chlorobenzoyl)oxime. One of the potential areas of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound fully. Furthermore, there is a need to investigate the potential application of benzo-1,4-quinone O-(2-chlorobenzoyl)oxime in combination with other anticancer agents. Finally, there is a need to investigate the potential application of this compound in other fields, including antibacterial, antifungal, and antiviral therapy.
Conclusion
In conclusion, benzo-1,4-quinone O-(2-chlorobenzoyl)oxime is a promising compound that has potential applications in various fields. It exhibits significant anticancer activity and possesses antibacterial, antifungal, and antiviral properties. Although the mechanism of action of this compound is not fully understood, it has been found to induce apoptosis in cancer cells by activating the caspase pathway. Further research is needed to fully elucidate the mechanism of action of this compound and to investigate its potential applications in other fields.

Synthesis Methods

The synthesis of benzo-1,4-quinone O-(2-chlorobenzoyl)oxime can be achieved through various methods. One of the commonly used methods involves the reaction of 2-chlorobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of 2-chlorobenzohydroxamic acid, which is then oxidized using a suitable oxidizing agent to yield benzo-1,4-quinone O-(2-chlorobenzoyl)oxime.

Scientific Research Applications

Benzo-1,4-quinone O-(2-chlorobenzoyl)oxime has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to possess antibacterial, antifungal, and antiviral properties.

properties

IUPAC Name

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-12-4-2-1-3-11(12)13(17)18-15-9-5-7-10(16)8-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIFQUUALUCMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON=C2C=CC(=O)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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